N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
The compound appears to contain a furan ring, a pyridazine ring, and a benzamide moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms. Benzamide is a simple amide derivative of benzoic acid.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and pyridazine rings, and the attachment of the benzamide moiety. The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It might be involved in the synthesis of this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Furan is a colorless, flammable, highly volatile liquid . The properties of the entire compound could be quite different due to the presence of other functional groups.Scientific Research Applications
Antibacterial, Antiurease, and Antioxidant Activities
Compounds structurally related to furans have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities. For example, a study explored the synthesis of 1,2,4-triazole Schiff base and amine derivatives exhibiting effective antiurease and antioxidant activities (Sokmen et al., 2014). These findings highlight the potential of furan derivatives in developing new pharmacological agents.
Anticancer and Antiangiogenic Activity
Another study on 3-arylaminobenzofuran derivatives revealed significant antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and exhibiting potent vascular disrupting properties in vitro and in vivo (Romagnoli et al., 2015). This suggests that structurally similar compounds, including N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide, could potentially have anticancer applications.
Synthesis and Pharmacological Activities
Further research on furan derivatives from marine sources has unveiled compounds with anti-inflammatory, antioxidative, and anti-diabetic properties, providing a basis for their application in therapeutic interventions (Makkar & Chakraborty, 2018). The significant anti-inflammatory and antioxidative effects of these derivatives make them candidates for further investigation in the development of new drugs.
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-26-16-11-13(12-17(27-2)19(16)28-3)20(25)21-8-9-23-18(24)7-6-14(22-23)15-5-4-10-29-15/h4-7,10-12H,8-9H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIBTXSOCKWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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